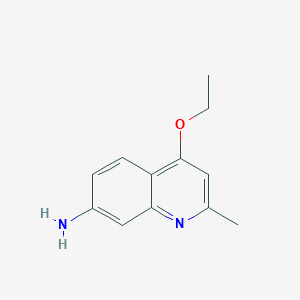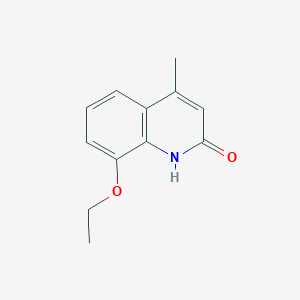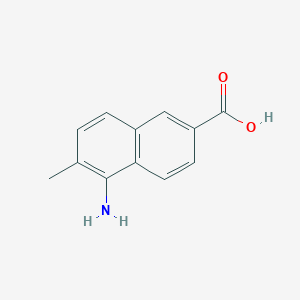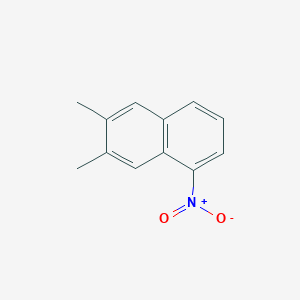
9-Cyclopentyl-3,9-dihydro-6h-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclopentyl-1H-purin-6(9H)-one is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This compound features a cyclopentyl group attached to the purine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopentyl-1H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Cyclopentylation: The introduction of the cyclopentyl group is achieved through a nucleophilic substitution reaction. This involves reacting the purine derivative with cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 9-cyclopentyl-1H-purin-6(9H)-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclopentylation reaction under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
9-cyclopentyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Cyclopentyl bromide in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the purine ring.
Substitution: Substituted purine derivatives with different functional groups replacing the original ones.
Scientific Research Applications
9-cyclopentyl-1H-purin-6(9H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives for studying their chemical properties and reactivity.
Biology: Investigated for its potential role in biological systems, particularly in the study of nucleotides and nucleic acids.
Medicine: Explored for its potential therapeutic applications, such as in the development of antiviral or anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-cyclopentyl-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The cyclopentyl group can influence the compound’s binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9-methyl-1H-purin-6(9H)-one: A similar compound with a methyl group instead of a cyclopentyl group.
9-ethyl-1H-purin-6(9H)-one: A similar compound with an ethyl group instead of a cyclopentyl group.
9-propyl-1H-purin-6(9H)-one: A similar compound with a propyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of 9-cyclopentyl-1H-purin-6(9H)-one lies in the presence of the cyclopentyl group, which can significantly alter its chemical and biological properties compared to other purine derivatives. This structural variation can lead to differences in reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
5444-82-6 |
|---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
9-cyclopentyl-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O/c15-10-8-9(11-5-12-10)14(6-13-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,15) |
InChI Key |
PSZPKVIAEUBJKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B11898829.png)









